[(2,4-Difluorophenyl)amino](oxo)acetic acid [(2,4-Difluorophenyl)amino](oxo)acetic acid
Brand Name: Vulcanchem
CAS No.: 678556-81-5
VCID: VC2202545
InChI: InChI=1S/C8H5F2NO3/c9-4-1-2-6(5(10)3-4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14)
SMILES: C1=CC(=C(C=C1F)F)NC(=O)C(=O)O
Molecular Formula: C8H5F2NO3
Molecular Weight: 201.13 g/mol

[(2,4-Difluorophenyl)amino](oxo)acetic acid

CAS No.: 678556-81-5

Cat. No.: VC2202545

Molecular Formula: C8H5F2NO3

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

[(2,4-Difluorophenyl)amino](oxo)acetic acid - 678556-81-5

Specification

CAS No. 678556-81-5
Molecular Formula C8H5F2NO3
Molecular Weight 201.13 g/mol
IUPAC Name 2-(2,4-difluoroanilino)-2-oxoacetic acid
Standard InChI InChI=1S/C8H5F2NO3/c9-4-1-2-6(5(10)3-4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14)
Standard InChI Key QTEWUHURLVWVJF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)NC(=O)C(=O)O
Canonical SMILES C1=CC(=C(C=C1F)F)NC(=O)C(=O)O

Introduction

Chemical Properties and Identification

(2,4-Difluorophenyl)aminoacetic acid is an organic compound characterized by specific physical and chemical properties that define its behavior in various chemical environments and biological systems.

Basic Identification Parameters

The compound is formally identified through several key parameters that enable precise recognition in chemical databases and research literature:

ParameterValue
CAS Number678556-81-5
Molecular FormulaC8H5F2NO3
Molecular Weight201.13 g/mol
LogP0.16
Physical FormPowder
Density1.601±0.06 g/cm³ (Predicted)
pKa2.73±0.40 (Predicted)

These identification parameters provide essential information for researchers working with this compound, facilitating accurate documentation and experimental reproducibility . The relatively low LogP value of 0.16 indicates moderate hydrophilicity, suggesting potential for improved bioavailability compared to more lipophilic analogs .

Naming Conventions and Synonyms

The compound is known by several chemical names in scientific literature, which reflect different nomenclature systems:

  • (2,4-Difluorophenyl)aminoacetic acid (primary name)

  • 2-[(2,4-difluorophenyl)amino]-2-oxoacetic acid

  • (2,4-Difluoroanilino)(oxo)acetic acid

These various naming conventions ensure proper identification across different research platforms and chemical databases, allowing researchers to locate relevant information regardless of the specific nomenclature system used .

Structural Characteristics

The molecular structure of (2,4-Difluorophenyl)aminoacetic acid features distinct elements that contribute to its chemical behavior and biological activity.

Core Structural Components

(2,4-Difluorophenyl)aminoacetic acid is structurally characterized as a derivative of phenylacetic acid with specific modifications. The compound contains:

  • A phenyl ring with two fluorine atoms at the 2 and 4 positions

  • An amino group (-NH) connecting the fluorinated phenyl ring to the carboxylic acid moiety

  • An oxoacetic acid group, giving the molecule its acidic properties

This structural arrangement creates a unique electron distribution across the molecule, influencing its reactivity patterns and binding capabilities in biological systems . The strategic positioning of the fluorine atoms at the 2,4-positions significantly influences the electronic properties of the compound, distinguishing it from related analogs such as the 2,6-difluoro variant.

Electronic and Spatial Configuration

The fluorine atoms in (2,4-Difluorophenyl)aminoacetic acid create important electronic effects that influence the compound's reactivity:

  • The high electronegativity of fluorine creates electron-withdrawing effects on the phenyl ring

  • The 2,4-positioning creates a specific electronic distribution pattern that affects interaction with biological targets

  • Fluorine substitution increases metabolic stability by protecting vulnerable positions from oxidative metabolism

These electronic properties are crucial for understanding how the compound interacts with biological targets, particularly enzyme binding sites where electronic complementarity plays a significant role in molecular recognition .

Synthesis Methods

The preparation of (2,4-Difluorophenyl)aminoacetic acid involves specific synthetic routes that have been documented in chemical literature.

Standard Synthetic Approach

A documented synthetic pathway for (2,4-Difluorophenyl)aminoacetic acid involves the hydrolysis of a corresponding ester precursor (Compound 1-1) using basic conditions:

  • The precursor compound is dissolved in a mixture of methanol (MeOH) and water

  • Sodium hydroxide (NaOH) is added as the hydrolysis agent

  • The reaction is maintained at room temperature for approximately 2 hours

  • The reaction mixture is concentrated under reduced pressure

  • The solution is acidified to pH 3 using 3N HCl solution

  • The final product is collected by filtration as a white solid

This synthetic approach has been reported to yield 346.7 mg of (2,4-Difluorophenyl)aminoacetic acid from 832.3 mg of the precursor, representing a moderate yield under the specified conditions .

Reaction Conditions and Optimization

The synthesis of (2,4-Difluorophenyl)aminoacetic acid requires careful control of reaction conditions to optimize yield and purity:

ParameterCondition
Solvent SystemMethanol/Water (2:1 ratio)
BaseSodium hydroxide (2 equivalents)
TemperatureRoom temperature (20-25°C)
Reaction Time2 hours
pH AdjustmentAcidification to pH 3 with 3N HCl
Isolation MethodFiltration

Alternative reagents have also been reported, including lithium hydroxide monohydrate as a base for the hydrolysis step . These variations in synthetic methodology allow for adaptability based on available reagents and specific requirements for purity or scale.

Biological Activities and Mechanism of Action

(2,4-Difluorophenyl)aminoacetic acid and related fluorinated phenylacetic acid derivatives have demonstrated significant biological activities that make them valuable in pharmaceutical research.

Enzyme Inhibition Properties

Fluorinated phenylacetic acid derivatives, including compounds structurally related to (2,4-Difluorophenyl)aminoacetic acid, have been investigated for their enzyme inhibitory properties:

  • Inhibition of dipeptidyl peptidase-4 (DPP-4) enzyme, which is crucial in glucose metabolism

  • Potential modulation of other enzyme systems involved in inflammatory processes

  • Possible interaction with protein kinases involved in cellular signaling pathways

The specific electronic and steric properties conferred by the fluorine substituents are critical for optimal binding to enzyme active sites, enhancing both affinity and selectivity . The strategic positioning of the fluorine atoms at the 2,4-positions creates specific electronic and steric requirements that complement certain enzyme binding pockets.

Structure-Activity Relationships

Research with fluorinated phenylacetic acid derivatives has revealed important structure-activity relationships that may be applicable to (2,4-Difluorophenyl)aminoacetic acid:

  • The position of fluorine atoms on the phenyl ring significantly affects binding affinity

  • The presence of an amino linkage between the phenyl ring and the carboxylic acid moiety influences molecular recognition

  • The oxoacetic acid group provides essential hydrogen bonding capabilities for target interaction

These structure-activity relationships highlight the importance of the specific molecular architecture of (2,4-Difluorophenyl)aminoacetic acid in determining its biological activity profile . Understanding these relationships is essential for the rational design of optimized analogs with enhanced potency or selectivity.

Applications in Pharmaceutical Development

The unique structural and biochemical properties of (2,4-Difluorophenyl)aminoacetic acid make it valuable in several areas of pharmaceutical research and development.

Role as a Synthetic Intermediate

Compounds like (2,4-Difluorophenyl)aminoacetic acid serve as important intermediates in the synthesis of more complex pharmacologically active compounds:

  • As building blocks for medicinal chemistry libraries

  • In the synthesis of peptidomimetic compounds

  • For the preparation of enzyme inhibitors, particularly those targeting DPP-4

The fluorinated phenylacetic acid scaffold has been specifically noted in the development of diabetes treatments, where related compounds serve as key intermediates in the synthesis of dipeptidyl peptidase-4 inhibitors like Sitagliptin . This application demonstrates the practical utility of these types of fluorinated derivatives in pharmaceutical manufacturing.

Comparative Analysis with Related Compounds

Understanding the relationship between (2,4-Difluorophenyl)aminoacetic acid and structurally similar compounds provides valuable context for its chemical and biological properties.

Comparison with Other Fluorinated Derivatives

Different fluorination patterns create compounds with distinct properties:

These structural variations significantly affect electronic distribution, steric properties, and consequently, biological activity profiles . The specific positioning of fluorine atoms creates unique interaction patterns with biological targets, explaining why seemingly minor structural changes can lead to substantial differences in activity.

Structure-Property Relationships

The specific structural features of (2,4-Difluorophenyl)aminoacetic acid correlate with distinct physicochemical properties:

These structure-property relationships help explain the unique characteristics of (2,4-Difluorophenyl)aminoacetic acid compared to other fluorinated analogs, providing valuable insights for medicinal chemistry applications .

Current Research and Development Status

(2,4-Difluorophenyl)aminoacetic acid continues to be of interest in chemical and pharmaceutical research, with ongoing investigations into its properties and applications.

Emerging Applications and Future Directions

Based on the structural features and known properties of (2,4-Difluorophenyl)aminoacetic acid, several potential research directions are emerging:

  • Further exploration of enzyme inhibitory properties

  • Investigation of its utility as a building block for novel therapeutic agents

  • Development of improved synthetic methods for more efficient preparation

These research directions reflect the continuing interest in fluorinated compounds like (2,4-Difluorophenyl)aminoacetic acid for pharmaceutical applications, particularly in areas where selective enzyme inhibition is therapeutically valuable .

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